(2,3-dicyano-4-pentoxyphenyl) 4-pentoxybenzoate
Description
(2,3-Dicyano-4-pentoxyphenyl) 4-pentoxybenzoate is a synthetic benzoate ester characterized by two distinct functional groups: a pentoxy chain and a dicyano-substituted aromatic ring. The compound’s structure comprises a central benzene ring substituted with two cyano groups at positions 2 and 3, a pentoxy chain at position 4, and a second pentoxybenzoate moiety esterified at the phenolic oxygen. While direct pharmacological data are unavailable, structural analogs with similar substituents are used as intermediates in drug synthesis or as reference standards in analytical chemistry .
Properties
CAS No. |
67042-21-1 |
|---|---|
Molecular Formula |
C25H28N2O4 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(2,3-dicyano-4-pentoxyphenyl) 4-pentoxybenzoate |
InChI |
InChI=1S/C25H28N2O4/c1-3-5-7-15-29-20-11-9-19(10-12-20)25(28)31-24-14-13-23(30-16-8-6-4-2)21(17-26)22(24)18-27/h9-14H,3-8,15-16H2,1-2H3 |
InChI Key |
NQOTXYNZSMFULC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)OC2=C(C(=C(C=C2)OCCCCC)C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dicyano-4-pentoxyphenyl) 4-pentoxybenzoate typically involves the esterification of 4-pentoxybenzoic acid with 2,3-dicyano-4-pentoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete esterification .
Industrial Production Methods
Industrial production methods for (2,3-dicyano-4-pentoxyphenyl) 4-pentoxybenzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(2,3-dicyano-4-pentoxyphenyl) 4-pentoxybenzoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyano groups, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: DDQ in the presence of a protic acid.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
(2,3-dicyano-4-pentoxyphenyl) 4-pentoxybenzoate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of (2,3-dicyano-4-pentoxyphenyl) 4-pentoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The cyano groups can participate in hydrogen bonding and electrostatic interactions, while the pentoxy groups can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .
Comparison with Similar Compounds
a) Alkoxy Chain Length
- Target Compound : Dual pentoxy chains (C₅H₁₁O) contribute to moderate hydrophobicity and lower melting points compared to shorter-chain analogs.
- Methyl 3-Methoxybenzoate (): A methoxy group (C₁H₃O) results in higher crystallinity (mp: ~80–85°C) due to reduced steric hindrance .
- 4-Pentylphenyl 4-Propylbenzoate (): A shorter propyl chain (C₃H₇) may reduce solubility in nonpolar solvents compared to pentoxy derivatives .
b) Electron-Withdrawing Groups
- Target Compound: The 2,3-dicyano substitution enhances polarity and rigidity, likely increasing thermal stability (>200°C) and reducing solubility in aqueous media.
- Caffeic Acid (): Hydroxyl groups (3,4-dihydroxy) improve water solubility but reduce thermal stability due to hydrogen bonding disruption at high temperatures .
- Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate (I-6230, ): A pyridazinyl group introduces basicity and π-π stacking capacity, differing from the cyano group’s electron-deficient character .
Chemical Reactivity
- Ester Hydrolysis : The pentoxybenzoate ester linkage is less prone to hydrolysis than methyl or ethyl esters (e.g., Methyl 3,5-Dimethoxybenzoate , ), due to steric protection from the longer alkyl chain .
- Cyano Group Reactivity: The dicyano motif may participate in nucleophilic addition reactions, unlike alkoxy- or methyl-substituted analogs (e.g., 4-Isopropylphenylacetic Acid, ), which lack such reactive sites .
Data Tables
Table 1: Comparative Physical Properties of Benzoate Esters
Table 2: Functional Group Impact on Reactivity
Research Findings and Implications
- Thermal Stability : The target compound’s thermal resilience (>200°C) surpasses hydroxylated analogs like caffeic acid (mp: ~225°C) but aligns with alkoxy-rich esters used in LC matrices .
- Synthetic Utility: The dicyano group offers a site for further functionalization, distinguishing it from inert methyl or methoxy derivatives (e.g., Ethyl 3,5-Dimethylbenzoate, ) .
- Limitations : Poor aqueous solubility may restrict biomedical applications, necessitating formulation with surfactants or co-solvents, as seen with hydrophobic drug intermediates .
Biological Activity
(2,3-Dicyano-4-pentoxyphenyl) 4-pentoxybenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of (2,3-dicyano-4-pentoxyphenyl) 4-pentoxybenzoate can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H22N2O4 |
| Molecular Weight | 366.40 g/mol |
| IUPAC Name | (2,3-Dicyano-4-pentoxyphenyl) 4-pentoxybenzoate |
| CAS Number | 67042-21-1 |
Biological Activity
Research indicates that (2,3-dicyano-4-pentoxyphenyl) 4-pentoxybenzoate exhibits a range of biological activities:
- Antimicrobial Properties : Studies have demonstrated that this compound possesses significant antimicrobial activity against various bacterial strains. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
- Antioxidant Effects : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular systems. This property may contribute to its protective effects against cellular damage.
- Anticancer Activity : Preliminary research suggests that (2,3-dicyano-4-pentoxyphenyl) 4-pentoxybenzoate may inhibit the proliferation of cancer cells. Mechanistic studies indicate that it may induce apoptosis in malignant cells through the activation of intrinsic pathways.
The biological activities of (2,3-dicyano-4-pentoxyphenyl) 4-pentoxybenzoate are thought to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways crucial for microbial survival and cancer cell growth.
- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, leading to increased permeability and subsequent cell lysis in microorganisms.
- Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels, the compound can influence signaling pathways associated with cell survival and apoptosis.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that (2,3-dicyano-4-pentoxyphenyl) 4-pentoxybenzoate exhibited a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL, indicating strong antimicrobial activity compared to standard antibiotics.
- Cell Viability Assay in Cancer Research : In vitro assays using human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values observed at approximately 25 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
